Butyl(3-hydroxypropyl)nitrosamine

Description

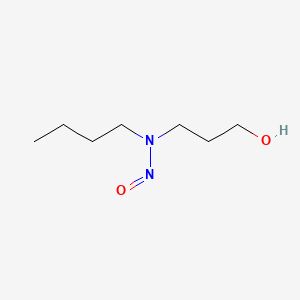

Structure

2D Structure

3D Structure

Properties

CAS No. |

51938-13-7 |

|---|---|

Molecular Formula |

C7H16N2O2 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

N-butyl-N-(3-hydroxypropyl)nitrous amide |

InChI |

InChI=1S/C7H16N2O2/c1-2-3-5-9(8-11)6-4-7-10/h10H,2-7H2,1H3 |

InChI Key |

NXTAUOKPRBKNBV-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCO)N=O |

Canonical SMILES |

CCCCN(CCCO)N=O |

Other CAS No. |

51938-13-7 |

Synonyms |

utyl(3-hydroxypropyl)nitrosamine N-butyl-N-(3-hydroxypropyl)nitrosamine |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Butyl 3 Hydroxypropyl Nitrosamine and Its Metabolites

Established Synthetic Routes for Butyl(3-hydroxypropyl)nitrosamine in Laboratory Settings

The laboratory synthesis of this compound is centered around the formation of its precursor secondary amine, followed by a nitrosation reaction. This two-step approach allows for the controlled introduction of the butyl and 3-hydroxypropyl groups and the subsequent formation of the N-nitroso functionality.

Precursor Amine Chemistry and Nitrosation Reaction Conditions

The synthesis of the precursor secondary amine, N-butyl-N-(3-hydroxypropyl)amine, is a critical first step. A common and effective method involves the nucleophilic substitution reaction between n-butylamine and a suitable 3-carbon building block containing a leaving group and a hydroxyl functionality. For instance, the reaction of n-butylamine with 3-chloro-1-propanol (B141029) can yield the desired secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. The reaction of methyl 3-(1,1-di-n-propyl-n-butylamino)-propanoate with lithium aluminium hydride has also been reported for the synthesis of a structurally similar compound, N-(3-Hydroxy-n-propyl)-1,1-di-n-propyl-n-butylamine, suggesting that reduction of an appropriate ester or amide could also be a viable route. prepchem.com

Once the precursor secondary amine is obtained and purified, the final step is the nitrosation of the secondary amine nitrogen. This is a well-established transformation in organic chemistry and can be achieved using various nitrosating agents. sci-hub.seucalgary.ca The most common method involves the use of sodium nitrite (B80452) (NaNO₂) in an acidic aqueous medium, typically with hydrochloric acid or sulfuric acid. ucalgary.ca The acid protonates the nitrite ion to form nitrous acid (HNO₂), which then generates the active nitrosating species, the nitrosonium ion (NO⁺). ucalgary.ca The secondary amine then acts as a nucleophile, attacking the nitrosonium ion to form the N-nitrosamine.

Alternative nitrosating agents offer different reaction conditions and may be advantageous in certain situations. For example, tert-butyl nitrite (TBN) can be used for the N-nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions, which can be beneficial for sensitive substrates or to simplify purification. rsc.orgresearchgate.net Other reagents such as a complex of nitrosonium ions with a crown ether, [NO⁺·Crown·H(NO₃)₂⁻], have been shown to be practical and efficient for N-nitrosation under mild and homogeneous conditions. organic-chemistry.org

Table 1: Common Nitrosating Agents and Reaction Conditions

| Nitrosating Agent | Typical Reaction Conditions | Reference |

| Sodium Nitrite (NaNO₂) / Acid | Aqueous acidic solution (e.g., HCl, H₂SO₄), low temperature (0-5 °C) | ucalgary.ca |

| tert-Butyl Nitrite (TBN) | Solvent-free or in an organic solvent, room temperature or slightly elevated | rsc.orgresearchgate.net |

| [NO⁺·Crown·H(NO₃)₂⁻] | Dichloromethane, mild and homogeneous conditions | organic-chemistry.org |

Optimization of Synthetic Yields and Purity for Research Applications

For research applications, obtaining this compound in high yield and purity is crucial. The optimization of the synthesis involves careful control of reaction parameters in both the amine formation and nitrosation steps.

In the synthesis of the precursor amine, the stoichiometry of the reactants (n-butylamine and 3-chloro-1-propanol) is important to maximize the formation of the desired secondary amine and minimize the formation of the tertiary amine by-product. The choice of base and solvent can also influence the reaction rate and selectivity.

For the nitrosation step, maintaining a low temperature (typically 0-5 °C) during the addition of sodium nitrite is critical to prevent the decomposition of nitrous acid and minimize side reactions. The pH of the reaction mixture should be carefully controlled to ensure the efficient generation of the nitrosonium ion without causing degradation of the product. researchgate.net Purification of the final product is typically achieved through chromatographic techniques, such as column chromatography on silica (B1680970) gel, to remove any unreacted starting materials and by-products. The purity of the final compound is then confirmed by analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Preparation of Isotopically Labeled this compound for Mechanistic Tracing Studies

Isotopically labeled compounds are invaluable tools for tracing the metabolic pathways and understanding the mechanisms of action of xenobiotics. The synthesis of isotopically labeled this compound, for instance with deuterium (B1214612) (²H or D), can be approached by introducing the isotopic label into one of the precursor molecules.

A common strategy is to use a deuterated starting material. For example, a deuterated n-butylamine or a deuterated 3-carbon synthon could be employed in the synthesis of the precursor amine. The synthesis of deuterium-labeled nilutamide, for instance, involved the preparation of a deuterated dimethylhydantoin intermediate. nih.gov A similar principle can be applied here. Alternatively, hydrogen-deuterium exchange reactions on the final molecule or a precursor can sometimes be employed, although this may lead to a mixture of isotopologues. researchgate.net

Once the isotopically labeled precursor amine is synthesized, the nitrosation reaction is carried out as previously described. The position and extent of labeling in the final product would be determined by the labeled precursor used and can be confirmed by mass spectrometry, which will show a corresponding increase in the molecular weight of the compound.

Laboratory Synthesis of Key Oxidative and Conjugated Metabolites of this compound for Reference Standards

To accurately identify and quantify the metabolites of this compound in biological samples, authentic reference standards of these metabolites are required. The laboratory synthesis of these standards often mimics the metabolic transformations that occur in vivo.

Synthesis of Carboxyalkyl Derivatives

A major urinary metabolite of N-nitrosamines with a hydroxyalkyl chain is the corresponding carboxyalkyl derivative. In the case of this compound, a key metabolite is expected to be N-butyl-N-(2-carboxyethyl)nitrosamine, formed through the oxidation of the terminal hydroxyl group. The synthesis of such carboxyalkyl derivatives can be achieved by the oxidation of the corresponding alcohol. For example, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) is a known metabolite of N-butyl-N-(4-hydroxybutyl)nitrosamine and has been synthesized for use as a reference standard. nih.govnih.govtmu.edu.tw The synthesis of BCPN can serve as a model for the preparation of other carboxyalkyl nitrosamines.

A plausible synthetic route to N-butyl-N-(2-carboxyethyl)nitrosamine would involve the oxidation of this compound using a suitable oxidizing agent, such as potassium permanganate (B83412) or Jones reagent, under controlled conditions to avoid over-oxidation or degradation of the nitrosamine (B1359907) moiety.

Synthesis of Hydroxylated Intermediates

Further hydroxylation of the butyl or propyl chain of this compound can lead to the formation of dihydroxy metabolites. For example, the synthesis of N,N-bis(3-hydroxypropyl)methylamine has been described, which could serve as a precursor for a dihydroxylated nitrosamine. prepchem.com The synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide also highlights methods for introducing dihydroxypropyl groups. google.com

The synthesis of these hydroxylated intermediates as reference standards would likely involve the use of starting materials that already contain the desired hydroxyl groups. For instance, to synthesize a dihydroxylated analogue of this compound, one might start with a diol precursor and introduce the butyl and nitroso groups in a stepwise manner. The protection of one or more hydroxyl groups might be necessary during the synthesis to achieve the desired regioselectivity.

Derivatization Techniques for Enhanced Analytical Characterization of this compound and its Biotransformation Products

The analytical determination of this compound (BHP) and its metabolites often presents challenges due to their polarity and, in some cases, low volatility. Derivatization is a crucial chemical modification strategy employed to enhance their detectability and improve chromatographic performance, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). This process involves converting the polar functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, into less polar, more volatile, and more thermally stable derivatives.

The primary goals of derivatizing BHP and its biotransformation products are to:

Increase volatility and thermal stability for GC analysis.

Improve chromatographic separation and peak shape.

Enhance the sensitivity of detection by introducing moieties that respond strongly to specific detectors (e.g., fluorescence or mass spectrometry).

Common derivatization techniques applied to BHP and its metabolites, which include N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) and other hydroxylated or oxidized forms, involve esterification and silylation.

Esterification of Carboxylated Metabolites

The principal urinary metabolite of BHP is N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), a carboxylic acid. ebi.ac.uknih.gov Its high polarity makes it unsuitable for direct GC analysis and can lead to poor retention and peak shape in reverse-phase HPLC. Esterification of the carboxylic acid group is a common and effective derivatization strategy.

One notable method involves the use of a fluorescent labeling agent, 9-anthryldiazomethane (B78999) (ADAM), to form a highly fluorescent ester derivative of BCPN. jst.go.jpnih.gov This approach significantly enhances the sensitivity of detection by HPLC with a fluorescence detector. The reaction involves incubating BCPN with ADAM, resulting in an ester that can be readily separated and quantified. jst.go.jpnih.gov This method has been successfully applied to measure BCPN concentrations in various biological samples, including urine and different organ tissues. jst.go.jpnih.gov

Another widely used esterification technique is methylation, often using diazomethane (B1218177) or acidic methanol (B129727). nih.govnih.gov For instance, in the analysis of other carcinogenic nitrosamino acids, derivatization with diazomethane to form methyl esters has been employed for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov Similarly, for complex urinary metabolite analysis, a two-step derivatization involving esterification with acidic methanol followed by conversion of hydroxyl groups has been utilized for LC-MS/MS analysis. nih.gov

| Metabolite | Derivatizing Reagent | Reaction Conditions | Analytical Technique | Key Findings | Reference |

|---|---|---|---|---|---|

| N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) | 9-anthryldiazomethane (ADAM) | Reaction at 40°C for 1 hour | HPLC with fluorescence detection | Formation of a highly fluorescent ester derivative, enabling sensitive quantification in urine and tissues. Measurement range of 0 to 40 μg/ml with a coefficient of variation (CV) of 3.8%. | jst.go.jpnih.gov |

| General Nitrosamino Acids | Diazomethane | Not specified | GC-MS | Formation of methyl esters for improved volatility and GC-MS analysis. | nih.gov |

| [Pyridine-D4]hydroxy acid (NNK metabolite) | Acidic methanol | Not specified | LC-MS/MS | Esterification of the carboxylic acid group as part of a two-step derivatization for complex urine analysis. | nih.gov |

Silylation of Hydroxylated Compounds

Silylation is a prevalent derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. nih.govresearchgate.netmdpi.com This method replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group, thereby increasing the volatility and thermal stability of the analyte for GC analysis. nih.govmdpi.com

For hydroxylated nitrosamines like BHP and its hydroxylated metabolites, silylation is a viable strategy to facilitate their analysis by GC. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. researchgate.netnih.gov The resulting silyl ethers are more volatile and less prone to adsorption on the GC column, leading to improved chromatographic resolution and sensitivity. ecetoc.org While direct silylation of BHP for analysis is not extensively documented in readily available literature, the principles of silylation of hydroxylated compounds are well-established and applicable. For example, gas chromatography after trimethylsilylation is the preferred method for the analysis of N-nitrosodiethanolamine (NDELA), a structurally related compound. ecetoc.org

| Compound Type | Derivatizing Reagent | Derivative Formed | Analytical Technique | Advantages | Reference |

|---|---|---|---|---|---|

| Hydroxylated Nitrosamines (e.g., BHP) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and other silylating agents | Trimethylsilyl (TMS) ether | GC-MS | Increases volatility and thermal stability, reduces polarity, and improves chromatographic behavior. | researchgate.netmdpi.comnih.gov |

| N-nitrosodiethanolamine (NDELA) | Trimethylsilylating agents | Trimethylsilyl (TMS) derivative | GC-TEA | Overcomes adsorption effects and potential decomposition in the GC system. | ecetoc.org |

Metabolic Biotransformation Pathways of Butyl 3 Hydroxypropyl Nitrosamine in Experimental Biological Systems

Enzymatic Activation Mechanisms of Butyl(3-hydroxypropyl)nitrosamine

The biotransformation of nitrosamines is a complex process initiated by oxidative enzymes. The primary pathway leading to the formation of carcinogenic agents is the hydroxylation of the carbon atom immediately adjacent to the nitroso group (α-hydroxylation).

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolic activation of N-nitrosamines. nih.gov These enzymes catalyze the α-hydroxylation of one of the alkyl chains of the nitrosamine (B1359907), a crucial step that initiates a cascade of chemical reactions leading to the formation of DNA-reactive species. acs.org This enzymatic oxidation is generally considered the rate-limiting step in the carcinogenesis of nitrosamines.

The hydroxylation of nitrosamines by CYP enzymes can occur at various positions on the alkyl chains, exhibiting significant regioselectivity that is dependent on the specific nitrosamine structure, the tissue, and the CYP isoforms present. While hydroxylation at the α-position is the key activation step, hydroxylation at other positions (β, γ, ω, ω-1) can also occur, often leading to detoxification pathways.

For nitrosamines with butyl chains, such as methyl-n-butylnitrosamine, metabolic studies in rats have identified hydroxylation at the 2-, 3-, and 4-positions of the butyl group. nih.gov The tissue type influences the primary site of hydroxylation; for instance, liver microsomes tend to catalyze ω-1 (position 3) hydroxylation, whereas lung tissue favors ω (position 4) hydroxylation. nih.gov The α-hydroxylation results in dealkylation (in this case, debutylation), which is an activating reaction. nih.gov

Several specific CYP isoforms have been identified as key players in the metabolic activation of nitrosamines. The contribution of each isoform can vary depending on the structure of the nitrosamine's alkyl chains. nih.gov

CYP2E1 : This isoform is primarily responsible for the metabolic activation of nitrosamines with relatively short alkyl chains. nih.govnih.gov Studies have shown its involvement in the demethylation of compounds like methyl-n-butylnitrosamine. nih.gov

CYP2A6 : The role of CYP2A6 becomes more significant as the length of the alkyl chain increases. nih.gov It plays a major role in the activation of nitrosamines containing ethyl, propyl, and butyl groups. nih.gov CYP2A6 is considered responsible for the mutagenic activation of many tobacco-related nitrosamines. nih.gov

CYP1A1 : This isoform contributes to the metabolic activation of nitrosamines with longer alkyl chains, such as N-nitrosodibutylamine. nih.gov

Other CYPs : Research on the metabolism of methyl-n-butylnitrosamine has also implicated CYP2C11 (catalyzing demethylation and ω-1 hydroxylation) and CYP2B1/2B2 (contributing to demethylation, debutylation, and ω-1 hydroxylation) in its biotransformation. nih.gov

The following table summarizes the key CYP isoforms involved in the metabolism of N-nitrosamines with structural similarities to this compound.

| CYP Isoform | Role in Nitrosamine Metabolism | Reference(s) |

| CYP2E1 | Primary activator of short-chain nitrosamines; involved in demethylation. | nih.govnih.govnih.gov |

| CYP2A6 | Activates nitrosamines with increasing alkyl chain length (ethyl, propyl, butyl). Key enzyme for tobacco nitrosamines. | nih.govnih.gov |

| CYP1A1 | Major role in activating nitrosamines with longer alkyl chains (e.g., dibutyl). | nih.gov |

| CYP2C11 | Catalyzes demethylation and ω-1 hydroxylation of butyl-containing nitrosamines (in rats). | nih.gov |

| CYP2B1/2 | Contributes to demethylation, debutylation, and ω-1 hydroxylation of butyl-containing nitrosamines (in rats). | nih.gov |

While the CYP450 system is the principal catalyst for the initial activation step, other enzyme systems can be involved in subsequent metabolic transformations. For example, in the metabolism of the related compound N-butyl-N-(4-hydroxybutyl)nitrosamine, the intermediate metabolite N-butyl-N-(3-formylpropyl)nitrosamine is rapidly oxidized to N-butyl-N-(3-carboxypropyl)nitrosamine. nih.gov This reaction is catalyzed by NAD+-dependent aldehyde dehydrogenase present in the liver cytosol. nih.gov

Role of Cytochrome P450 Enzymes (CYPs) in α-Hydroxylation

Formation and Characterization of Reactive Electrophilic Intermediates

The enzymatic α-hydroxylation of this compound is the initiating event that leads to the formation of unstable intermediates, which ultimately generate the powerful electrophiles responsible for the compound's carcinogenicity.

The product of CYP-mediated α-hydroxylation, an α-hydroxynitrosamine, is chemically unstable. acs.org It undergoes spontaneous, non-enzymatic decomposition. This decomposition results in the cleavage of the N-N=O bond, yielding an aldehyde (either butyraldehyde (B50154) or 3-hydroxypropionaldehyde, depending on which chain is hydroxylated) and a corresponding alkyl diazohydroxide (e.g., butyl diazohydroxide). nih.gov

The diazohydroxide intermediate is also transient. It can be protonated and subsequently lose a molecule of water to form a highly electrophilic diazonium ion. nih.govfrontiersin.org This diazonium ion is unstable and rapidly releases molecular nitrogen (N₂) to generate a carbenium ion (also known as a carbonium ion). nih.gov This carbenium ion is the ultimate reactive electrophile that readily attacks nucleophilic sites on DNA bases, forming DNA adducts and initiating the process of carcinogenesis. nih.gov

Subsequent Reactive Species Formation

The initial and rate-limiting step in the metabolic activation of most N-nitrosamines is the enzymatic hydroxylation at the α-carbon position of the alkyl chains, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netpnas.orgacs.orgchemrxiv.orgchemrxiv.org For this compound, this bioactivation can occur on the α-carbon of either the butyl group or the 3-hydroxypropyl group.

This α-hydroxylation results in the formation of a highly unstable α-hydroxynitrosamine intermediate. acs.orgnih.gov This intermediate undergoes spontaneous, non-enzymatic decomposition. The decomposition process involves the cleavage of the N-N=O bond, leading to the release of an aldehyde and the formation of a highly electrophilic alkyldiazonium ion. acs.orgnih.govacs.orgeuropa.eu

α-hydroxylation on the butyl chain would yield butyraldehyde and a 3-hydroxypropyldiazonium ion.

α-hydroxylation on the 3-hydroxypropyl chain would produce 3-hydroxypropionaldehyde and a butyldiazonium ion.

These diazonium ions are potent alkylating agents that can readily react with cellular nucleophiles, including water, to form alcohols, or more critically, with the nitrogen and oxygen atoms in DNA bases to form DNA adducts. nih.gov The formation of these DNA adducts is widely considered a key initiating event in the carcinogenicity of N-nitrosamines. nih.gov The resulting carbocations from the decomposition of diazonium ions are also highly reactive species.

Phase II Detoxification Pathways in Experimental Models

Phase II detoxification reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules. These reactions increase the water solubility of the xenobiotic, thereby facilitating its excretion in urine or bile. For this compound, the primary sites for Phase II reactions are the hydroxyl group on the 3-hydroxypropyl chain and the reactive electrophilic species generated during Phase I metabolism.

Glucuronidation and Sulfation Mechanisms of Hydroxylated Metabolites

The terminal hydroxyl group of this compound and its hydroxylated metabolites is a prime substrate for glucuronidation and sulfation.

Glucuronidation: This is a major detoxification pathway for hydroxylated nitrosamines. nih.govresearchgate.net The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group. This forms a more polar glucuronide conjugate (O-glucuronide) that can be readily excreted. scispace.com Studies on the related compound N-nitroso-bis(2-hydroxypropyl)amine (BHP) and N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) have demonstrated the formation of glucuronide conjugates in both rats and hamsters. nih.gov Similarly, the glucuronide of N-nitroso-(3-hydroxybutyl)butylamine was identified as the primary metabolite of N-nitrosodibutylamine (NDBA) in hamsters. nih.gov

Sulfation: This pathway involves the transfer of a sulfonate group (SO3-) from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, a reaction catalyzed by sulfotransferases (SULTs). This also results in a more water-soluble sulfate (B86663) ester conjugate. Studies on HPOP metabolism have revealed significant species differences in sulfation. For instance, hamster liver cytosol catalyzes the sulfation of HPOP approximately 10 times faster than rat liver cytosol. nih.gov This suggests that the efficiency of sulfation as a detoxification pathway for hydroxylated nitrosamines can vary considerably between species. nih.gov

Glutathione (B108866) Conjugation Pathways

Glutathione (GSH) conjugation represents a critical detoxification mechanism for the reactive electrophilic species generated during Phase I activation of nitrosamines. mdpi.com This process is catalyzed by glutathione S-transferases (GSTs), which facilitate the reaction of the thiol group of GSH with electrophilic substrates, such as the alkyldiazonium ions or carbocations formed from the decomposition of α-hydroxynitrosamines. mdpi.comnih.gov

This conjugation reaction neutralizes the highly reactive alkylating agents, preventing them from binding to and damaging critical cellular macromolecules like DNA, RNA, and proteins. mdpi.com The resulting glutathione S-conjugates are typically further metabolized via the mercapturic acid pathway before being excreted in the urine. The chemical structure of the specific nitrosamine can influence the levels of GSH and the activity of GSTs, indicating that the efficiency of this detoxification route can be compound-dependent. nih.gov

Comparative Metabolic Profiles and Kinetics Across Different Experimental Species and In Vitro Systems

The metabolic profile and kinetics of this compound can vary significantly depending on the biological system under investigation. These differences are attributable to variations in the expression and activity of metabolic enzymes across different species, strains, and tissues. nih.govresearchgate.net

Studies on analogous nitrosamines provide insight into potential species-specific metabolic patterns. For example, the metabolism of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) in rats leads to the principal urinary metabolite N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), indicating that ω-oxidation of the hydroxybutyl chain is a major pathway in this species. scispace.comnih.govtandfonline.comnih.gov In contrast, the metabolism of N-nitrosodibutylamine (NDBA) in hamsters primarily yields the glucuronide of N-nitroso-(3-hydroxybutyl)butylamine. nih.gov

Marked species differences have also been observed in Phase II conjugation. A comparative study on N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) metabolism demonstrated that hamsters are significantly more efficient at sulfating HPOP, whereas rats excrete more of the unchanged compound and its glucuronide conjugate. nih.gov The activity of the UGT isozyme responsible for HPOP glucuronidation was found to be three times greater in rats than in hamsters, while sulfotransferase activity was about ten times higher in hamsters. nih.gov

In vitro systems, such as liver microsomes and hepatocytes, are crucial for elucidating specific metabolic pathways. For example, studies with rat liver microsomes have been instrumental in demonstrating that α-hydroxylation is the principal oxidative metabolic pathway for unsymmetrical N-nitrosodialkylamines containing a butyl group. nih.gov Different CYP isoforms, such as CYP2E1, 2A6, 2D6, and 3A4, have been implicated in nitrosamine metabolism in human liver microsomes, with substrate specificity varying between isoforms. oup.comresearchgate.net

The following table summarizes findings from related hydroxylated nitrosamines to illustrate the types of metabolic variations observed across different experimental systems.

| Compound | Species/System | Major Metabolic Pathways Observed | Key Findings |

| N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) | Rat vs. Hamster (in vivo) | Glucuronidation, Sulfation, Reduction | Hamsters exhibit ~10x higher sulfation activity; Rats show 3x higher glucuronidation activity. nih.gov |

| N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Rat (in vivo) | ω-Oxidation to BCPN, Glucuronidation | The principal urinary metabolite is the oxidation product, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN). nih.govtandfonline.comnih.gov |

| N-nitrosodibutylamine (NDBA) | Hamster (in vivo) | β-Hydroxylation, Glucuronidation | The primary metabolite is the glucuronide conjugate of N-nitroso-(3-hydroxybutyl)butylamine. nih.gov |

| N-nitroso-N-alkylbutylamines | Rat Liver Microsomes (in vitro) | α-Hydroxylation | α-Hydroxylation is the principal oxidative pathway for both alkyl chains. nih.gov |

| Various Nitrosamines | Human Liver Microsomes (in vitro) | N-dealkylation (via α-hydroxylation) | Multiple CYPs (2E1, 2A6, 2D6, 3A4) are involved, with varying substrate specificities. oup.com |

Molecular Mechanisms of Dna Adduct Formation and Dna Repair Associated with Butyl 3 Hydroxypropyl Nitrosamine Exposure

Charakterisierung von DNA-Addukten, die von Butyl(3-hydroxypropyl)nitrosamin abgeleitet sind

Nach metabolischer Aktivierung kann Butyl(3-hydroxypropyl)nitrosamin reaktive Zwischenprodukte bilden, die mit der DNA interagieren und eine Vielzahl von DNA-Addukten bilden. Obwohl Daten, die spezifisch für BHP sind, begrenzt sind, liefern Studien mit der eng verwandten Verbindung N-Nitrosobis(2-hydroxypropyl)amin (ebenfalls als BHP bezeichnet, hier als di-BHP zur Unterscheidung) wichtige Einblicke in die Arten der gebildeten Addukte.

N-Alkylierungsprodukte an DNA-Basen (z. B. N7-Guanin-, N3-Adenin-, O6-Guanin-Alkylierung durch Propyl-/Butylgruppen)

Die metabolische Aktivierung von di-BHP führt sowohl zur Methylierung als auch zur Hydroxypropylierung der DNA. nih.govnih.gov Die vorherrschenden N-Alkylierungsprodukte, die in verschiedenen Geweben von Versuchstieren nachgewiesen wurden, sind N7-Methylguanin (N7-MeG) und N7-Hydroxypropylguanin (N7-HpG). nih.gov Die Bildung von N7-MeG deutet darauf hin, dass während des Metabolismus von di-BHP eine Methylgruppe erzeugt wird, die dann an die N7-Position von Guanin bindet. nih.gov Gleichzeitig führt die Hydroxypropyl-Einheit zur Bildung von N7-HpG. Studien haben gezeigt, dass das Verhältnis dieser Addukte je nach Gewebe und Spezies variieren kann. nih.gov

O-Alkylierungsprodukte an DNA-Basen (z. B. O6-Guanin-, O4-Thymin-, O2-Thymin-Alkylierung)

Neben der N-Alkylierung führt die Exposition gegenüber di-BHP auch zur Bildung von O-Alkylierungsprodukten, die als besonders mutagen gelten. Die wichtigsten nachgewiesenen O-Alkylierungsaddukte sind O6-Methylguanin (O6-MeG) und O6-Hydroxypropylguanin (O6-HpG). nih.gov Aufgrund von Unterschieden in der Reparatur dieser Addukte und der Neigung von 2-Hydroxypropylierungsmitteln, einen größeren Prozentsatz an Sauerstoffaddukten zu ergeben, waren die Verhältnisse von O6-HpG zu O6-MeG deutlich größer als die von N7-HpG zu N7-MeG. nih.gov In einigen Geweben, wie der Rattenleber, dem Pankreas und der Niere, waren die Spiegel von O6-HpG höher als die von O6-MeG. nih.gov

Quantitative Analyse der durch Butyl(3-hydroxypropyl)nitrosamin induzierten Adduktlasten in experimentellen Geweben

Quantitative Analysen von DNA-Addukten, die durch die Verabreichung von di-BHP an Hamster und Ratten induziert wurden, haben die Verteilung und die Menge dieser Läsionen in verschiedenen Organen aufgedeckt. Die Leber zeigte die höchsten Konzentrationen sowohl an Methyl- als auch an Hydroxypropyladdukten, was darauf hindeutet, dass sie der primäre Ort der metabolischen Aktivierung ist. nih.gov

Die folgende Tabelle fasst die quantitativen Daten der DNA-Adduktbildung in Leber, Pankreas, Niere und Lunge von Hamstern nach einer Einzeldosis von 100 mg/kg di-BHP zusammen.

| Addukt | Leber (pmol/μmol Guanin) | Pankreas (pmol/μmol Guanin) | Niere (pmol/μmol Guanin) | Lunge (pmol/μmol Guanin) |

| N7-MeG | 1350 | 45 | 110 | 55 |

| O6-MeG | 140 | 6 | 12 | 7 |

| N7-HpG | 270 | 25 | 70 | 20 |

| O6-HpG | 130 | 10 | 20 | 8 |

Daten extrahiert aus einer Studie mit N-Nitrosobis(2-hydroxypropyl)amin. nih.gov

Diese Daten zeigen, dass die Methylierung in der Leber umfangreicher war als die Hydroxypropylierung, während in extrahepatischen Geweben wie Pankreas und Niere die relativen Anteile der Hydroxypropyladdukte höher waren. nih.gov

Bildung von DNA-Quervernetzungen und abasischen Stellen

Während die direkte Bildung von DNA-Quervernetzungen und abasischen Stellen durch Butyl(3-hydroxypropyl)nitrosamin in der verfügbaren Literatur nicht ausführlich dokumentiert ist, sind dies bekannte Folgen von Schäden, die durch Alkylierungsmittel verursacht werden. Die Bildung von N7- und N3-Alkylpurinen kann den glykosidischen Verbund destabilisieren, was zur Depurinierung und zur Entstehung einer abasischen Stelle führt. nih.gov Diese Stellen sind selbst genotoxisch und können zu Mutationen oder Strangbrüchen führen. Bestimmte bifunktionelle Alkylierungsmittel können DNA-Quervernetzungen (Interstrang- oder Intrastrang-) bilden, die hochgradig zytotoxische Läsionen darstellen. elsevierpure.comnih.gov Obwohl nicht direkt für BHP nachgewiesen, ist die Möglichkeit der Bildung solcher Läsionen aufgrund seiner alkylierenden Natur nicht auszuschließen.

DNA-Reparaturmechanismen, die auf durch Butyl(3-hydroxypropyl)nitrosamin induzierte Schäden reagieren

Zellen verfügen über mehrere DNA-Reparaturwege, um den durch Alkylierungsmittel wie BHP verursachten Schäden entgegenzuwirken. Diese Mechanismen sind entscheidend für die Aufrechterhaltung der Genomstabilität.

Direkte Umkehrung von Alkylierungsschäden (z. B. O6-Methylguanin-DNA-Methyltransferase – MGMT-Homologe)

Ein wichtiger Reparaturweg für O-alkylierte Guaninaddukte ist die direkte Schadensumkehr durch das Enzym O6-Methylguanin-DNA-Methyltransferase (MGMT). nih.govnih.gov Dieses Protein überträgt die Alkylgruppe von der O6-Position des Guanins auf einen Cysteinrest in seinem aktiven Zentrum und stellt so die normale Basenstruktur in einem einzigen Schritt wieder her. researchgate.net

Studien mit di-BHP deuten darauf hin, dass die Reparatur von O6-MeG und O6-HpG unterschiedlich effizient sein kann, was zu den beobachteten Unterschieden in den Adduktverhältnissen in verschiedenen Geweben beiträgt. nih.gov Die Fähigkeit von MGMT, größere Alkylgruppen als Methyl zu entfernen, ist bekannt, aber die Effizienz nimmt mit zunehmender Größe der Alkylgruppe tendenziell ab. mdpi.com Die Mutagenität von di-BHP zeigte sich in bestimmten Assays als empfindlich gegenüber der Exzisionsreparatur, was die Bedeutung der DNA-Reparatur bei der Minderung der genotoxischen Wirkungen von Hydroxypropylierungsaddukten unterstreicht. nih.gov

Tabelle der erwähnten Verbindungen

| Verbindungsname | Abkürzung |

| Butyl(3-hydroxypropyl)nitrosamin | BHP |

| N-Nitrosobis(2-hydroxypropyl)amin | di-BHP |

| N7-Methylguanin | N7-MeG |

| N7-Hydroxypropylguanin | N7-HpG |

| O6-Methylguanin | O6-MeG |

| O6-Hydroxypropylguanin | O6-HpG |

| O6-Methylguanin-DNA-Methyltransferase | MGMT |

Base Excision Repair (BER) Pathways

Specific studies detailing the interaction of Butyl(3-hydroxypropyl)nitrosamine-induced DNA adducts with the Base Excision Repair (BER) pathway are not available in the current scientific literature. The BER pathway is responsible for repairing small, non-helix-distorting base lesions, such as those caused by alkylation. It is initiated by a DNA glycosylase that recognizes and removes the damaged base. While it is plausible that some adducts formed from this compound are substrates for BER enzymes, a lack of direct experimental evidence prevents a detailed description of this process.

Nucleotide Excision Repair (NER) Pathways

There is no direct research available on the role of Nucleotide Excision Repair (NER) pathways in the removal of DNA adducts specifically derived from this compound. The NER pathway is the primary mechanism for removing bulky, helix-distorting DNA lesions. Given that nitrosamines can form a variety of adducts, some of which may be bulky, it is conceivable that NER plays a role in their repair. However, without specific studies, the involvement of NER in mitigating the genotoxic effects of this compound remains unconfirmed.

Mismatch Repair (MMR) System Involvement

The scientific literature lacks studies investigating the involvement of the Mismatch Repair (MMR) system in response to DNA damage caused by this compound. The MMR system primarily corrects errors made during DNA replication and recombination. While DNA adducts can lead to misincorporation of nucleotides by DNA polymerases, creating substrates for the MMR system, the specific interaction between MMR proteins and this compound-induced lesions has not been documented.

Influence of this compound-Derived DNA Adducts on DNA Replication Fidelity and Transcriptional Processes

There is no specific information available regarding the influence of DNA adducts derived from this compound on the fidelity of DNA replication and transcriptional processes. In general, DNA adducts can act as blocks to DNA and RNA polymerases, potentially halting these processes. Alternatively, translesion synthesis (TLS) polymerases may bypass the adducts, often with reduced fidelity, leading to mutations. However, the specific types of mutations induced by this compound adducts and their impact on transcription have not been experimentally determined.

Genotoxicity and Mutagenicity Mechanisms of Butyl 3 Hydroxypropyl Nitrosamine in Experimental Models

Induction of Gene Mutations and Chromosomal Aberrations by Butyl(3-hydroxypropyl)nitrosamine

The genotoxicity of nitrosamines like this compound is fundamentally linked to their ability to induce mutations in the genetic material. This occurs through the chemical alteration of DNA, which, if not properly repaired, can lead to permanent changes in the DNA sequence (gene mutations) and larger-scale changes to chromosome structure (chromosomal aberrations).

Analysis of Mutational Spectra in Specific Genes or Reporter Systems

Experimental models have been crucial in identifying the specific patterns of gene mutations caused by exposure to BHPn's parent compound, BBN. Studies on bladder tumors induced by BBN in rats have investigated mutations in key oncogenes, particularly the H-ras gene.

In one study, analysis of BBN-induced transitional cell carcinomas in F344 rats revealed activation of the H-ras oncogene. The activating mutation was identified as a G:C to A:T transition at codon 12. Another investigation found that the activating mutation was located within codon 61 of the H-ras gene. While point mutations are a significant mechanism, research also indicates that enhanced expression of the p21 protein, the product of the ras gene, can occur early in the carcinogenic process, even in hyperplastic epithelia, suggesting that both mutational activation and overexpression contribute to tumorigenesis. These findings highlight a specific mutational signature associated with this class of nitrosamines, pointing to their targeted interaction with DNA.

Table 1: Mutational Analysis in BBN-Induced Bladder Tumors

| Gene | Codon | Mutation Type | Experimental Model |

|---|---|---|---|

| H-ras | 12 | G:C to A:T transition | F344 Rats |

Assessment of Chromosomal Damage in Cultured Cells and Animal Tissues

Exposure to BBN has been shown to induce significant chromosomal damage. Studies using image cytometric DNA analysis and cytogenetics on BBN-induced bladder tumors in rats have revealed substantial DNA abnormalities. These analyses demonstrated that high-grade papillary carcinomas exhibited a greater deviation from the normal diploid DNA content compared to low-grade tumors. Furthermore, the presence of specific marker chromosomes was linked to the aggressiveness of the tumors, indicating that chromosomal instability is a key factor in tumor progression.

While direct studies on BHPn are limited, the known clastogenic (chromosome-breaking) potential of other nitrosamines suggests that BHPn likely contributes to chromosomal damage through similar mechanisms. This can include the formation of dicentric chromosomes, rings, and micronuclei, which are hallmarks of exposure to genotoxic agents.

Role of DNA Adducts in this compound-Induced Mutagenesis

The mutagenic activity of nitrosamines stems from their metabolic activation into reactive electrophilic species that form covalent bonds with DNA, creating DNA adducts. These adducts are lesions in the DNA that can disrupt normal replication and transcription, leading to mutations if not repaired. For BHPn, this process begins with the metabolism of its parent compound, BBN.

The primary urinary metabolite of BBN is N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), indicating that ω-oxidation is a major metabolic pathway. The formation of alkylating agents from nitrosamines leads to various DNA adducts. While the specific butyl- and hydroxypropyl- adducts of BHPn are not extensively characterized in the provided literature, the mechanisms are understood from related compounds. For instance, other nitrosamines are known to form adducts such as O6-alkylguanine and N7-alkylguanine. These adducts, particularly O6-alkylguanine, are highly miscoding and can lead to the G:C to A:T transition mutations observed in H-ras oncogenes. The formation of these pro-mutagenic lesions is considered a central event in the initiation of carcinogenesis by nitrosamines.

Activation of Cell Cycle Checkpoints and Apoptosis Pathways in Response to this compound-Induced DNA Damage

When a cell detects DNA damage, it activates complex signaling pathways that lead to either cell cycle arrest, allowing time for DNA repair, or apoptosis (programmed cell death) to eliminate the damaged cell.

Studies on BBN-induced bladder carcinogenesis in rats show a significant increase in apoptosis, particularly in invasive transitional cell carcinomas compared to normal bladder epithelium. The incidence of apoptotic cells rises as the lesions progress from simple hyperplasia to invasive cancer, suggesting that apoptosis plays a crucial role in both the development and progression of these tumors.

The molecular machinery involves DNA damage sensors that activate checkpoint kinases like Chk2. This activation can lead to the inhibition of complexes like cdc2/cyclin B, which are necessary for entry into mitosis, resulting in a G2/M cell cycle arrest. This pause allows the cell to attempt repairs. If the damage is too severe, the p53 tumor suppressor protein is often stabilized, which can transcriptionally activate pro-apoptotic genes and genes like p21, a potent inhibitor of cell cycle progression. The induction of apoptosis by nitrosamines has been observed in various cell lines, often involving the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspase cascades, which are the executioners of apoptosis.

Contribution of Oxidative Stress and Reactive Oxygen Species to this compound Genotoxicity

In addition to forming DNA adducts, the metabolism of nitrosamines can generate reactive oxygen species (ROS), leading to oxidative stress. ROS, such as superoxide (B77818) anions and hydroxyl radicals, can damage cellular components, including DNA, lipids, and proteins.

Mechanistic Insights into Butyl 3 Hydroxypropyl Nitrosamine Induced Carcinogenesis in Animal Models

Organ-Specific Carcinogenesis and Underlying Molecular Events in Experimental Animals

BHP demonstrates distinct organ-specific carcinogenic effects in animal models, with the urinary bladder being the primary target, followed by the liver and other organs. The underlying molecular events are complex, involving metabolic activation, DNA damage, and the subsequent disruption of normal cellular processes.

Mechanisms of Urinary Bladder Carcinogenesis in Rodent Models

The induction of urinary bladder cancer by BHP in rodents is a well-established model for studying this malignancy. The process is initiated by the metabolic activation of BHP. A principal urinary metabolite, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), is considered a proximate carcinogen, meaning it is a step closer to the ultimate carcinogenic form. The gut microbiota has been shown to play a role in the metabolism of related nitrosamines, like N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN), into BCPN, highlighting a link between microbial activity and bladder cancer development nih.govnih.gov.

Upon reaching the bladder epithelium, the activated metabolites of BHP can form DNA adducts, which, if not repaired, can lead to mutations during DNA replication. This genotoxic effect is a critical initiating event in bladder carcinogenesis. Histopathological examination of BHP-induced bladder tumors in mice reveals various types of carcinomas, including transitional cell carcinoma, squamous cell carcinoma, and mixed carcinomas nih.gov.

| Tumor Type | Frequency in (C57BL/6 X DBA/2)F1 Mice |

| Pure Transitional Cell Carcinoma | 42% |

| Mixed Carcinoma | 28% |

| Squamous Cell Carcinoma | 27% |

| Carcinoma in situ | 3% |

Data adapted from studies on the carcinogenicity of N-butyl-N-(3-carboxypropyl)-nitrosamine in mice. nih.gov

Liver and Other Organ-Specific Carcinogenic Responses

While the urinary bladder is the most common site for BHP-induced tumors, the liver is also a target organ. Studies using N-bis(2-hydroxy-propyl)nitrosamine (BHP), a structurally similar compound, have shown the induction of histiocytic sarcomas in the liver of p53 knockout mice nih.gov. This suggests that the genetic background of the animal, particularly the status of tumor suppressor genes, can significantly influence the organ-specific carcinogenic response to BHP. The complete loss of p53 function dramatically accelerated the development of these liver tumors nih.gov.

Genetic Alterations and Signaling Pathway Dysregulation in Butyl(3-hydroxypropyl)nitrosamine-Induced Tumorigenesis

The carcinogenic effects of BHP are driven by the accumulation of genetic alterations and the dysregulation of key signaling pathways that control cell growth, proliferation, and survival.

Oncogene Activation and Tumor Suppressor Gene Inactivation Mechanisms (e.g., p53, p21, GSTM1, Sp1)

p53: The tumor suppressor gene p53, often referred to as the "guardian of the genome," is a critical regulator of the cell cycle and apoptosis. Inactivation of p53 is a common event in many human cancers. However, studies on BHP-induced bladder tumors in rats have shown that p53 gene mutations are relatively infrequent, suggesting that other mechanisms of p53 pathway inactivation or alternative carcinogenic pathways may be involved core.ac.uk. One study detected a p53 mutation in only 1 out of 17 BHP-induced bladder tumors in rats core.ac.uk. In contrast, a high frequency of p53 mutations was observed in histiocytic sarcomas induced by a related nitrosamine (B1359907) in p53 heterozygous mice, indicating a role for p53 inactivation in the development of these specific tumors nih.gov.

GSTM1: The Glutathione (B108866) S-transferase M1 (GSTM1) gene encodes an enzyme involved in the detoxification of carcinogens. A "null" polymorphism, where the gene is deleted, results in a loss of enzyme activity. Individuals with the GSTM1 null genotype may have an increased susceptibility to certain cancers due to their reduced capacity to detoxify carcinogens. Meta-analyses have shown that the GSTM1 null genotype is associated with an increased risk of bladder cancer nih.govupf.edu. This suggests that the inability to effectively metabolize and eliminate carcinogenic compounds like BHP could contribute to the initiation of bladder tumors.

| Genotype | Association with Bladder Cancer Risk |

| GSTM1 null | Increased risk nih.govupf.edu |

| GSTT1 null | Increased risk nih.gov |

| GSTM1/GSTT1 double-null | Increased risk nih.gov |

Sp1: Specificity protein 1 (Sp1) is a transcription factor that plays a crucial role in the expression of a wide range of genes involved in cell growth, differentiation, and apoptosis. Overexpression of Sp1 has been observed in various cancers and is often associated with a poor prognosis nih.govdrexel.edu. While direct studies on Sp1 in BHP-induced tumors are limited, its role in regulating genes essential for cancer hallmarks suggests it could be a downstream effector of the signaling pathways dysregulated by BHP.

Dysregulation of Cell Cycle Regulatory Pathways

The uncontrolled proliferation of cancer cells is a direct consequence of the dysregulation of the cell cycle. Carcinogens like BHP can induce damage to DNA, which should normally trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis. However, in cancer cells, these checkpoints are often compromised. The infrequent mutation of p53 in BHP-induced bladder tumors suggests that other components of the cell cycle regulatory machinery may be targeted.

Role of Inflammation and Tissue Microenvironment in Carcinogenesis Progression

The development of cancer is not solely dependent on the genetic alterations within the tumor cells but is also significantly influenced by the surrounding tissue microenvironment. Chronic inflammation is a well-established risk factor for cancer, and the interplay between tumor cells and the surrounding stroma can drive tumor progression.

The gut microbiome has emerged as a critical component of the tissue microenvironment that can influence carcinogenesis in distant organs nih.gov. Recent studies have revealed that gut microbes can metabolize nitrosamines, such as the BHP-related compound BBN, into their carcinogenic forms nih.govnih.gov. This microbial metabolism can directly impact the development and severity of urinary bladder cancer in mice nih.gov.

Furthermore, the inflammatory response within the bladder tissue itself can contribute to tumor progression. The production of various cytokines and chemokines by both tumor cells and immune cells can create a pro-tumorigenic microenvironment. For instance, cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8) are known to be released in the context of bladder cancer and can promote cell proliferation and angiogenesis nih.govmdpi.com. The structural and mechanical properties of the extracellular matrix, which are part of the tissue microenvironment, also have a substantial impact on cancer cell behavior, including motility and invasion nih.gov.

Analysis of Pre-neoplastic Lesion Development and Progression

A thorough review of scientific literature reveals a lack of available data regarding the development and progression of pre-neoplastic lesions induced by the specific chemical compound this compound in animal models.

Research into the carcinogenic properties of related nitrosamines has provided insights into structure-activity relationships. Notably, studies on analogs of the well-established urinary bladder carcinogen, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), have investigated the importance of the hydroxyl group's position on the butyl chain. One study investigating a series of BBN-related compounds found that analogs with a 3-hydroxypropyl chain were noncarcinogenic in male ACI/N rats. nih.gov This suggests that the specific molecular structure of this compound may not initiate the carcinogenic processes that lead to the formation of pre-neoplastic and neoplastic lesions.

Consequently, due to the absence of evidence of carcinogenicity for this compound, there are no published research findings, detailed analyses, or data on the histopathological or molecular progression of pre-neoplastic lesions induced by this compound. Therefore, no data tables on this topic can be generated.

Advanced Analytical and Spectroscopic Methodologies for Research on Butyl 3 Hydroxypropyl Nitrosamine

Mass Spectrometry-Based Approaches for Metabolite and DNA Adduct Profiling

Mass spectrometry (MS) is a cornerstone in the analysis of nitrosamines and their derivatives due to its high sensitivity and specificity. rsc.org It allows for the detailed profiling of metabolites and the identification of DNA adducts, which are critical events in chemical carcinogenesis. researchgate.net Comprehensive analysis of numerous DNA adducts in a single experiment, a concept known as DNA adductomics, is often performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds and confident identification of metabolites and DNA adducts. nih.govresearchgate.net This capability is essential for distinguishing compounds with very similar molecular weights. HRMS instruments like Orbitrap and Time-of-Flight (TOF) analyzers are frequently used for both untargeted and targeted profiling of xenobiotics. nih.govnih.gov

In the context of BHP research, HRMS can be applied in metabolomics studies to generate a comprehensive profile of metabolites in biological samples (e.g., urine, plasma, tissue extracts). By comparing samples from treated and control groups, researchers can identify unique metabolic products of BHP. Similarly, in adductomics, HRMS can detect specific DNA adducts formed by reactive metabolites of BHP, providing insights into its genotoxic potential. The high resolving power of instruments like the Q Exactive Plus Orbitrap MS allows for the sensitive detection of low-level nitrosamine (B1359907) impurities and their metabolic products. thermofisher.com

Key HRMS Instruments in Nitrosamine Research:

Orbitrap MS: Offers high resolution and mass accuracy, making it suitable for broad screening of environmental chemicals and their metabolites. nih.gov

Quadrupole Time-of-Flight (QqTOF): A hybrid instrument that provides accurate mass measurements for both precursor and product ions, which improves the confidence of structural elucidation. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique used for structural elucidation and sensitive quantification of target molecules. researchgate.netresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., a potential BHP metabolite or adduct) is selected, fragmented, and the resulting product ions are detected. This fragmentation pattern serves as a structural fingerprint, confirming the identity of the analyte.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for identifying and quantifying nitrosamine impurities and their adducts due to its exceptional sensitivity, selectivity, and precision. researchgate.netnih.gov For known or suspected DNA adducts of BHP, specific MS/MS methods, such as multiple reaction monitoring (MRM), can be developed. morressier.com In MRM, the instrument is set to monitor specific transitions from a precursor ion to a product ion, which dramatically increases sensitivity and selectivity, allowing for the detection of trace-level adducts in complex biological samples. This targeted approach is crucial for validating the presence of specific DNA lesions and quantifying their abundance. escholarship.org

| Parameter | Description | Application in BHP Research |

| Precursor Ion Selection | Isolation of the specific ion corresponding to the mass of a suspected BHP metabolite or DNA adduct. | Allows for targeted analysis of specific molecules of interest in a complex mixture. |

| Collision-Induced Dissociation (CID) | Fragmentation of the selected precursor ion by collision with an inert gas. | Generates a unique fragmentation pattern that acts as a structural fingerprint for the analyte. |

| Product Ion Scanning | Detection and analysis of the fragment ions produced from CID. | The resulting spectrum is used to confirm the chemical structure of the BHP metabolite or adduct. |

| Multiple Reaction Monitoring (MRM) | Continuous monitoring of a specific precursor-to-product ion transition. | Provides highly sensitive and selective quantification of known BHP adducts, even at very low concentrations. |

For accurate and precise quantification, isotope dilution mass spectrometry is the gold standard. nih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte of interest (e.g., BHP or its specific metabolite labeled with ¹³C or ¹⁵N) to the sample as an internal standard. nih.gov

Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. nih.gov It can be distinguished from the endogenous analyte by its difference in mass. By measuring the ratio of the signal from the natural analyte to the signal from the isotope-labeled standard, highly accurate and precise quantification can be achieved, correcting for variations in sample preparation and instrument response. nih.govtera.org This approach is critical for determining the absolute concentration of BHP metabolites and DNA adducts in various biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Butyl(3-hydroxypropyl)nitrosamine Metabolites and Adducts

While mass spectrometry excels at sensitive detection and providing molecular weight information, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of novel compounds. nih.gov When a new metabolite or DNA adduct of BHP is isolated in sufficient quantity, NMR can provide detailed information about its chemical structure, including the connectivity of atoms and stereochemistry.

Techniques such as ¹H NMR and ¹³C NMR, along with two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), can map out the entire structure of a molecule. For instance, NMR has been used to characterize the (Z)- and (E)-conformers of various N-alkyl-N-(hydroxyalkyl)nitrosamines. documentsdelivered.com Although obtaining sufficient material for NMR analysis from biological samples can be challenging, it is an indispensable tool for confirming the structures of key metabolites or adducts identified by MS.

Chromatographic Separations in this compound Research Applications

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis of BHP and its derivatives from complex biological samples. rsc.org Chromatography separates the compounds of interest from matrix components that could interfere with the analysis.

Ultra-High-Performance Liquid Chromatography (UHPLC) has become the standard for separations in metabolomics and adductomics research. By using columns with smaller particles (<2 µm), UHPLC systems operate at higher pressures than traditional HPLC, resulting in significantly improved resolution, higher peak capacity, and much faster analysis times. bohrium.com

For BHP research, a UHPLC system coupled to a mass spectrometer (UHPLC-MS) would be the method of choice for analyzing metabolites and DNA adducts. bohrium.com The superior separation power of UHPLC allows for the resolution of isomeric metabolites, which may have identical masses but different biological activities. The sharp, narrow peaks generated by UHPLC also lead to increased sensitivity in the mass spectrometer, which is crucial for detecting the low concentrations of DNA adducts typically found in vivo.

Typical UHPLC-MS Method Parameters for Nitrosamine Analysis:

| Parameter | Typical Setting | Purpose |

| Column | C18 reversed-phase, sub-2 µm particle size | Separation of nitrosamines and their metabolites based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% formic acid | Acidifies the mobile phase to promote protonation for positive-ion ESI-MS. |

| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% formic acid | Organic solvent used to elute analytes from the column. |

| Gradient Elution | Increasing percentage of Mobile Phase B over time | Allows for the separation of compounds with a wide range of polarities in a single run. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for small particle columns to achieve high efficiency. |

| Column Temperature | 30 - 50 °C | Controls retention time and peak shape. |

Gas Chromatography (GC) for Volatile Metabolites

Gas Chromatography (GC) is a robust analytical technique frequently employed for the separation and quantification of volatile and semi-volatile compounds. In the context of this compound research, GC-based methods are particularly relevant for the analysis of its metabolites in biological matrices such as urine. While the primary metabolites of this compound and its parent compounds are typically non-volatile carboxylic acids, GC analysis can be effectively utilized following a chemical derivatization step to increase their volatility.

The metabolism of related compounds like N-nitrosodibutylamine (NDBA) and N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) leads to the formation of hydroxylated and carboxylated products. The principal urinary metabolite is N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) nih.govnih.gov. Further beta-oxidation can produce metabolites such as N-butyl-N-(carboxymethyl)nitrosamine nih.govscispace.com. These acidic metabolites are not suitable for direct GC analysis due to their low volatility and high polarity. To overcome this, a derivatization process, such as esterification (e.g., methylation), is performed. This reaction converts the non-volatile carboxylic acid group into a more volatile ester, making the metabolite amenable to GC separation and detection.

A rapid method for the quantitative analysis of N,N-dibutylnitrosamine, N-butyl-N-(4-hydroxybutyl)nitrosamine, and the key metabolite N-butyl-N-(3-carboxypropyl)-nitrosamine in rat urine has been developed using gas chromatography combined with a thermal energy analyzer (GC-TEA) biodeep.cn. The TEA detector is highly specific for nitroso-functional groups, providing excellent selectivity for nitrosamine analysis. GC is often coupled with mass spectrometry (GC-MS), which allows for definitive identification and quantification of the metabolites based on their mass spectra nih.govkirj.ee. For trace-level detection, GC-tandem mass spectrometry (GC-MS/MS) may be used to enhance sensitivity and selectivity restek.com.

Sample preparation for the GC analysis of these metabolites typically involves extraction from the biological matrix, commonly through liquid-liquid extraction or solid-phase extraction (SPE), followed by the crucial derivatization step before injection into the GC system nih.govmdpi.com.

Table 1: Illustrative GC Parameters for Derivatized Nitrosamine Metabolite Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injection Mode | Splitless | To maximize the transfer of trace analytes onto the column, enhancing sensitivity restek.com. |

| Injection Port Temp. | 250 °C | Ensures rapid volatilization of the derivatized analytes without thermal degradation. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column; used at a constant flow rate. |

| Column | Mid-polarity capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) | The stationary phase separates compounds based on their boiling points and polarity. |

| Oven Program | Temperature gradient (e.g., 50°C hold, ramp to 280°C) | A programmed increase in temperature allows for the separation of compounds with a range of boiling points. |

| Detector | Mass Spectrometer (MS), Thermal Energy Analyzer (TEA) | MS provides structural information for identification, while TEA offers high selectivity for nitrosamines biodeep.cn. |

Immunoaffinity and Antibody-Based Assays for Specific Adduct Detection in Experimental Systems

The carcinogenicity of this compound, like other N-nitrosamines, is fundamentally linked to its metabolic activation by cytochrome P450 enzymes mdpi.commdpi.com. This bioactivation generates highly reactive electrophilic intermediates that can form covalent bonds with nucleophilic sites in DNA, resulting in the formation of DNA adducts hesiglobal.org. These adducts, if not repaired by cellular mechanisms, can lead to miscoding during DNA replication, inducing mutations that may initiate the process of carcinogenesis mdpi.com. The primary DNA damage is expected to involve the alkylation (butylation) of DNA bases.

Immunoaffinity and antibody-based assays, such as the enzyme-linked immunosorbent assay (ELISA), are powerful techniques for the highly sensitive and specific detection of DNA adducts. These methods rely on the production of antibodies that can recognize and bind to a specific DNA adduct with high affinity. While the direct application of these assays to this compound-induced adducts is not extensively documented, the methodology has been successfully established for adducts formed by other nitrosamines, providing a clear blueprint for its potential use in this context.

The development of an antibody-based assay for a specific adduct involves several key steps:

Synthesis and Characterization of the Adduct: The specific DNA adduct (e.g., a butylated guanine (B1146940) derivative) must first be chemically synthesized and purified.

Hapten-Carrier Conjugation: The synthesized adduct (a hapten) is conjugated to a larger carrier protein (e.g., keyhole limpet hemocyanin, KLH) to make it immunogenic.

Immunization and Antibody Production: The conjugate is used to immunize laboratory animals (typically mice or rabbits) to elicit an immune response and generate polyclonal or monoclonal antibodies against the adduct.

Assay Development: The produced antibodies are then used to develop a sensitive detection method, most commonly a competitive ELISA. In this format, a known amount of the adduct is coated onto a microplate. The sample containing the unknown amount of the adduct is mixed with a limited amount of the specific antibody and added to the plate. The adducts in the sample compete with the coated adducts for antibody binding. The amount of antibody bound to the plate, which is inversely proportional to the concentration of the adduct in the sample, is then quantified using a secondary, enzyme-labeled antibody and a chromogenic substrate.

This approach has been successfully used to develop a monoclonal antibody for O⁶-methylguanine, a DNA adduct formed by smaller nitrosamines like N-nitrosodimethylamine (NDMA), and to apply it in a competitive ELISA to quantify the adduct in human DNA samples nih.gov. Such assays offer the sensitivity required to detect the very low levels of adducts often found in biological systems following environmental or experimental exposure. Immunoaffinity columns, prepared by immobilizing the specific antibodies on a solid support, can also be used to selectively isolate and enrich adducts from complex biological samples prior to analysis by other methods like mass spectrometry.

Table 2: General Workflow for Developing an Antibody-Based DNA Adduct Assay

| Step | Procedure | Objective |

|---|---|---|

| 1. Antigen Preparation | Synthesize the target Butyl-DNA adduct and conjugate it to a carrier protein. | Create an immunogen that can elicit a specific antibody response. |

| 2. Immunization | Inject the antigen conjugate into an appropriate animal model (e.g., mouse, rabbit). | Stimulate B-lymphocytes to produce antibodies against the DNA adduct. |

| 3. Antibody Isolation | For monoclonal antibodies, create hybridomas from spleen cells. For polyclonal, purify from serum. | Isolate and purify antibodies that specifically recognize the target adduct. |

| 4. Characterization | Test antibody specificity and affinity using techniques like direct or competitive ELISA. | Ensure the antibody binds strongly to the target adduct with minimal cross-reactivity. |

| 5. Assay Development | Optimize a competitive ELISA or immunoaffinity chromatography protocol. | Develop a quantitative, sensitive, and reproducible method for adduct detection in experimental samples. |

Computational and Theoretical Chemistry Approaches in Butyl 3 Hydroxypropyl Nitrosamine Research

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions (e.g., CYP-Nitrosamine Binding)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. heraldopenaccess.usnih.govmdpi.com In the context of Butyl(3-hydroxypropyl)nitrosamine research, molecular docking and subsequent molecular dynamics (MD) simulations are crucial for understanding its interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. heraldopenaccess.usmdpi.com

CYP enzymes are primarily responsible for the metabolic activation of nitrosamines, a critical step in their carcinogenic pathway. heraldopenaccess.us Docking studies can elucidate the binding mode of this compound within the active site of various CYP isoforms. This provides information on the proximity of the substrate to the heme iron, the key catalytic center of the enzyme, and the specific amino acid residues involved in the interaction.

For instance, studies on other nitrosamines have shown that hydrophobic interactions play a significant role in the binding of these molecules to the CYP active site. heraldopenaccess.us Molecular dynamics simulations, which simulate the movement of atoms and molecules over time, can then be used to assess the stability of the docked complex and to observe conformational changes in both the enzyme and the substrate upon binding. heraldopenaccess.us

The binding affinity, calculated as the free energy of binding (ΔGbind), is a key parameter obtained from these simulations. A more negative ΔGbind value indicates a more spontaneous and stable complex formation. heraldopenaccess.us Research on nitrosamines like N'-Nitrosoanabasine (NAB) and N'-Nitrosoanatabine (NAT) with CYP2A13 has demonstrated the utility of these methods in determining binding free energies and understanding the dynamic nature of the enzyme-ligand interactions. heraldopenaccess.us

Table 1: Illustrative Molecular Docking and Dynamics Data for Nitrosamine-CYP Interactions

| Nitrosamine (B1359907) | CYP Isoform | Key Interacting Residues (Hypothetical for BPHN) | Estimated Binding Affinity (kcal/mol) |

| This compound | CYP2A13 | Phe107, Phe209, Asn297 | Data not available |

| This compound | CYP2E1 | Val203, Leu210, Phe298 | Data not available |

| N'-Nitrosoanabasine (NAB) | CYP2A13 | Not specified | -38.19 heraldopenaccess.us |

| N'-Nitrosoanatabine (NAT) | CYP2A13 | Not specified | -31.08 heraldopenaccess.us |

Quantum Chemical Calculations of Reactive Intermediates and Transition States in this compound Metabolism

Quantum chemical (QC) calculations offer a powerful lens to investigate the electronic structure and reactivity of molecules at the atomic level. nih.govnih.govfrontiersin.org These methods are particularly valuable for studying the metabolic activation of nitrosamines, which involves the formation of highly reactive and unstable intermediates and transition states that are difficult to characterize experimentally. nih.govnih.govfrontiersin.org

The metabolic activation of this compound is initiated by hydroxylation at the α-carbon atom adjacent to the nitroso group, a reaction catalyzed by CYP enzymes. nih.gov QC calculations, often using Density Functional Theory (DFT), can model the entire reaction pathway, from the initial substrate to the final DNA-alkylating species. researchgate.net This includes calculating the energies of reactants, products, transition states, and intermediates. nih.govnih.govfrontiersin.org

By mapping the potential energy surface of the reaction, researchers can determine the activation energy barriers for different metabolic pathways. frontiersin.org A lower activation barrier suggests a more favorable reaction pathway. These calculations have been instrumental in understanding the differences in carcinogenic potential between various nitrosamines. For example, studies have shown that for carcinogenic nitrosamines, the formation of DNA adducts is often kinetically favored over hydrolysis, whereas for non-carcinogenic ones, the formation of more stable carbocations that are subsequently hydrolyzed is the preferred route. nih.govnih.gov

Table 2: Hypothetical Energy Profile for this compound Metabolism (Illustrative)

| Metabolic Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) |

| α-Hydroxylation | Transition State 1 | Data not available |

| α-Hydroxythis compound | Data not available | |

| Decomposition | Diazonium Ion | Data not available |

| DNA Adduct Formation | Transition State 2 | Data not available |

This table is illustrative. The actual energy values would need to be determined through specific quantum chemical calculations for this compound.

Structure-Activity Relationship (SAR) Modeling for Mechanistic Hypotheses of Nitrosamine Reactivity

Structure-Activity Relationship (SAR) modeling is a computational approach that correlates the chemical structure of a compound with its biological activity. acs.orgresearchgate.netnih.gov In nitrosamine research, SAR models are developed to predict the carcinogenic potential of untested nitrosamines based on the known activities of structurally similar compounds. nih.govacs.org

These models utilize molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. Descriptors can include steric, electronic, and hydrophobic parameters. By building a mathematical model that links these descriptors to carcinogenic potency, it becomes possible to estimate the risk associated with new or less-studied nitrosamines like this compound. nih.gov

However, a significant challenge in developing robust SAR models for nitrosamines is the limited structural diversity of the compounds with available high-quality carcinogenicity data. nih.govacs.org To overcome this, researchers are exploring the use of data from non-nitrosamine xenobiotics to identify key structural features that influence metabolic hydroxylation, a critical step in nitrosamine activation. nih.gov

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) is a more advanced approach that considers the three-dimensional structure of the molecules. mdpi.comresearchgate.net This method can provide a more detailed understanding of how the spatial arrangement of atoms and functional groups influences the interaction with biological targets and subsequent reactivity. mdpi.com

In Silico Prediction of this compound Metabolites and DNA Adducts

In silico tools play a crucial role in predicting the metabolic fate of xenobiotics, including the formation of metabolites and DNA adducts. nih.gov For this compound, these predictive models can generate a list of potential metabolites resulting from various phase I (e.g., hydroxylation, oxidation) and phase II (e.g., glucuronidation) reactions. nih.gov

Software programs like BioTransformer, Meteor, and others use rule-based systems and machine learning algorithms to simulate the metabolic pathways a compound is likely to undergo in the body. nih.gov These predictions are invaluable for guiding analytical studies aimed at identifying and quantifying metabolites in biological samples.

Similarly, in silico methods can predict the types of DNA adducts that may be formed following the metabolic activation of this compound. The primary mechanism of nitrosamine-induced carcinogenicity is the alkylation of DNA bases by the reactive diazonium ion generated during metabolism. mdpi.com The formation of specific adducts, such as O6-alkylguanine and 7-alkylguanine, is strongly associated with the mutagenic and carcinogenic effects of these compounds. nih.gov

Predictive models can help identify the most likely sites of DNA adduction and the structures of the resulting adducts, providing crucial information for understanding the genotoxic mechanisms of this compound.

Cheminformatics and Machine Learning Applications in Nitrosamine Research

Predict Carcinogenic Potency: By analyzing the structural features of a large set of nitrosamines with known carcinogenic activity, machine learning models can predict the potency of novel or untested compounds. acs.org

Identify Potential Nitrosamine Impurities: In pharmaceutical manufacturing, machine learning can be used to analyze chemical reactions and identify conditions that may lead to the formation of nitrosamine impurities. zamann-pharma.com

Prioritize Compounds for Testing: By providing a preliminary assessment of risk, these models can help prioritize which nitrosamines should be subjected to more extensive and resource-intensive experimental testing. resolvemass.ca

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting Butyl(3-hydroxypropyl)nitrosamine in research samples?

- Methodological Answer : Utilize high-resolution accurate mass (HRAM) LC-MS systems for sensitive detection, with method validation parameters (e.g., LOQ ≤ 0.5 ppb) aligned with regulatory standards. Ensure protocols include solvent blank controls and spike recovery tests to rule out cross-contamination. Reference methods from pharmacopeial bodies (e.g., USP, EDQM) or in-house validated protocols that demonstrate specificity for nitrosamines with hydroxyalkyl substituents .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Implement containment measures such as fume hoods and PPE (gloves, lab coats). For spills, use liquid-binding materials (e.g., diatomite) followed by ethanol decontamination. Store in airtight containers at controlled temperatures (per SDS guidelines) and avoid proximity to water sources to prevent environmental leakage .

Q. What toxicological data exist on the carcinogenic potential of this compound?

- Methodological Answer : While direct data may be limited, extrapolate from structurally analogous nitrosamines (e.g., N-butyl-N-(4-hydroxybutyl)nitrosamine, a bladder carcinogen in mice). Prioritize in vitro assays (Ames test, Comet assay) to assess mutagenicity, complemented by metabolic studies to identify reactive intermediates (e.g., alkylating agents) .

Advanced Research Questions

Q. How should in vivo studies be designed to evaluate organ-specific carcinogenicity of this compound?

- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) with dose-ranging studies (0.1–100 mg/kg/day) over 18–24 months. Include endpoints such as tumor incidence, histopathology (focus on urinary bladder and liver), and biomarker analysis (e.g., DNA adducts like O⁶-alkylguanine). Compare results to positive controls (e.g., N-nitrosodiethylamine) .